![molecular formula C15H25NO4 B6302105 t-Butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 2173992-27-1](/img/structure/B6302105.png)

t-Butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

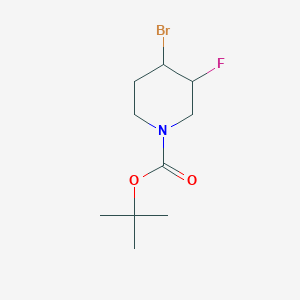

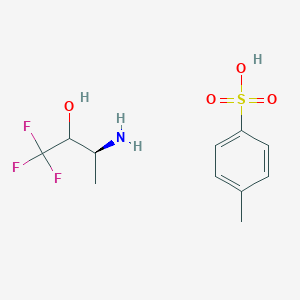

The compound “t-Butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate” is a complex organic molecule that contains an ester functional group (carboxylate), an ether group (ethoxy), and a spirocyclic structure (azaspiro[3.3]heptane) .

Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized through reactions like esterification, etherification, and ring-closing reactions . The t-butyl group could potentially be introduced through a reaction with t-butyl alcohol .Molecular Structure Analysis

The molecule contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom. The “azaspiro[3.3]heptane” portion suggests a spirocyclic structure composed of two three-membered rings sharing a nitrogen atom .Chemical Reactions Analysis

Esters and ethers, which are present in this compound, are known to undergo a variety of reactions. Esters, for example, can undergo hydrolysis, aminolysis, reduction, and transesterification . Ethers can undergo reactions like autoxidation, cleavage by strong acids, and reactions with halogens .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Ethers generally have low boiling points and are relatively unreactive, while esters have higher boiling points and are more reactive . The spirocyclic structure could also influence the compound’s properties, potentially increasing its stability .Scientific Research Applications

Synthesis Routes and Chemical Properties

- Meyers et al. (2009) developed efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, offering a pathway to novel compounds accessing chemical spaces complementary to piperidine ring systems. These synthetic routes provide a foundation for further selective derivation on the azetidine and cyclobutane rings (Meyers et al., 2009).

- Radchenko et al. (2010) synthesized novel amino acids derived from 2-azaspiro[3.3]heptane, contributing to the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design (Radchenko et al., 2010).

Chemical Transformations and Applications

- Molchanov and Tran (2013) described the regioselective cycloaddition of C-aryl- and C-carbamoylnitrones to methyl 2-benzylidenecyclopropanecarboxylate, leading to the formation of substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates. These chemical transformations have potential applications in further synthetic processes (Molchanov & Tran, 2013).

- López et al. (2020) developed an enantioselective approach to synthesize 4-substituted proline scaffolds. This method, involving catalytic double allylic alkylation, is instrumental in creating building blocks used in medicinal chemistry, highlighting the versatility of these compounds in synthesizing key elements like N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid (López et al., 2020).

properties

IUPAC Name |

tert-butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO4/c1-5-19-12(17)6-11-7-15(8-11)9-16(10-15)13(18)20-14(2,3)4/h11H,5-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFKBRQLBFVSEBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CC2(C1)CN(C2)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B6302070.png)

![Tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride](/img/structure/B6302113.png)

![t-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B6302114.png)